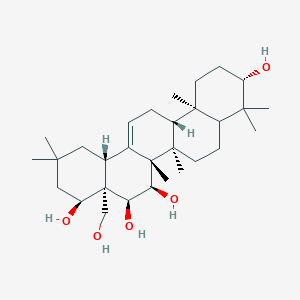![molecular formula C16H15NO4 B231504 Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
Methyl 3-[(4-methoxybenzoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(4-methoxybenzoyl)amino]benzoate, also known as MMB, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a member of the benzamide family of compounds and has a molecular weight of 315.33 g/mol. MMB is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. In
作用机制
The mechanism of action of Methyl 3-[(4-methoxybenzoyl)amino]benzoate is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Methyl 3-[(4-methoxybenzoyl)amino]benzoate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Methyl 3-[(4-methoxybenzoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of novel anticancer drugs. Methyl 3-[(4-methoxybenzoyl)amino]benzoate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, Methyl 3-[(4-methoxybenzoyl)amino]benzoate has been shown to have antioxidant effects, reducing the production of reactive oxygen species (ROS) and protecting against oxidative stress.
实验室实验的优点和局限性
One advantage of using Methyl 3-[(4-methoxybenzoyl)amino]benzoate in lab experiments is its high purity and yield, which makes it easy to synthesize and use in experiments. Additionally, Methyl 3-[(4-methoxybenzoyl)amino]benzoate has been extensively studied, and its properties and mechanisms of action are well understood. However, one limitation of using Methyl 3-[(4-methoxybenzoyl)amino]benzoate in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines at high concentrations.
未来方向
There are several potential future directions for the study of Methyl 3-[(4-methoxybenzoyl)amino]benzoate. One area of interest is the development of novel anticancer drugs based on Methyl 3-[(4-methoxybenzoyl)amino]benzoate, either alone or in combination with other compounds. Additionally, Methyl 3-[(4-methoxybenzoyl)amino]benzoate could be further studied for its potential use as a fluorescent probe for the detection of metal ions in aqueous solutions. Finally, the toxicity of Methyl 3-[(4-methoxybenzoyl)amino]benzoate could be further studied to determine its safety for use in humans.
合成方法
Methyl 3-[(4-methoxybenzoyl)amino]benzoate can be synthesized using a variety of methods, including the condensation reaction between 4-methoxybenzoyl chloride and 3-aminobenzoic acid, followed by esterification with methanol. Another method involves the reaction of 4-methoxybenzoyl isocyanate with 3-aminobenzoic acid, followed by esterification with methanol. Both methods result in the formation of Methyl 3-[(4-methoxybenzoyl)amino]benzoate with high purity and yield.
科学研究应用
Methyl 3-[(4-methoxybenzoyl)amino]benzoate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug design, and biochemistry. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of novel drugs. Methyl 3-[(4-methoxybenzoyl)amino]benzoate has also been studied for its potential use as a fluorescent probe for the detection of metal ions in aqueous solutions.
属性
分子式 |
C16H15NO4 |
|---|---|
分子量 |
285.29 g/mol |
IUPAC 名称 |
methyl 3-[(4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H15NO4/c1-20-14-8-6-11(7-9-14)15(18)17-13-5-3-4-12(10-13)16(19)21-2/h3-10H,1-2H3,(H,17,18) |
InChI 键 |
XLZBCKWFGLUNDM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)
